REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5](C)=[CH:4][CH:3]=1.[Ca].[C:10]([Cu])#N.[Li+].[Br-].[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[NH4+].[Cl-]>C1COCC1>[CH3:10][C:19]1[CH:20]=[CH:21][C:16]([C:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:22])=[CH:17][CH:18]=1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
calcium
|
Quantity
|
3.15 mmol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
organocalcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
CuCN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
CuCN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at -35° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was gradually warmed to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a small pad of Celite™
|
Type
|
FILTRATION
|
Details
|
filter agent
|
Type
|
WASH
|
Details
|
was washed with Et2O (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with H2O (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh
|
Type
|
WASH
|
Details
|
eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.72 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 458 mg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5](C)=[CH:4][CH:3]=1.[Ca].[C:10]([Cu])#N.[Li+].[Br-].[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[NH4+].[Cl-]>C1COCC1>[CH3:10][C:19]1[CH:20]=[CH:21][C:16]([C:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:22])=[CH:17][CH:18]=1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
calcium
|
Quantity
|
3.15 mmol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
organocalcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
CuCN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
CuCN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at -35° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was gradually warmed to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a small pad of Celite™
|
Type
|
FILTRATION
|
Details
|
filter agent
|
Type
|
WASH
|
Details
|
was washed with Et2O (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with H2O (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh
|
Type
|
WASH
|
Details
|
eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.72 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 458 mg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |